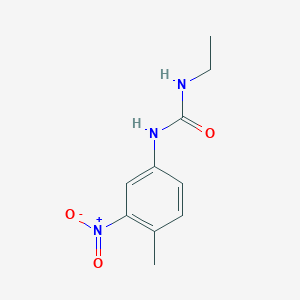

3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

Description

BenchChem offers high-quality 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3-(4-methyl-3-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-3-11-10(14)12-8-5-4-7(2)9(6-8)13(15)16/h4-6H,3H2,1-2H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYPZVPLAOCLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Ethyl-1-(4-methyl-3-nitrophenyl)urea CAS number and properties

CAS Number: 1600601-53-3 Compound Class: Substituted Phenylurea / Nitroaromatic Scaffold Version: 2.0 (Technical Release)

Part 1: Executive Summary & Structural Logic

This guide profiles 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea , a specialized unsymmetrical urea derivative utilized primarily as a pharmacophore building block in medicinal chemistry and a reference standard in agrochemical metabolite tracking.

Unlike simple herbicides (e.g., Fenuron), the simultaneous presence of the 3-nitro and 4-methyl substituents on the phenyl ring creates a unique electronic and steric environment. This substitution pattern is critical for modulating lipophilicity and binding affinity in Structure-Activity Relationship (SAR) studies, particularly for kinase inhibitors and Photosystem II inhibiting herbicides.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 1-Ethyl-3-(4-methyl-3-nitrophenyl)urea |

| CAS Number | 1600601-53-3 |

| Molecular Formula | C₁₀H₁₃N₃O₃ |

| Molecular Weight | 223.23 g/mol |

| SMILES | CCN(C(=O)Nc1ccc(C)c([O-])c1) |

| Key Moieties | Urea Bridge, Nitro Group ( |

Part 2: Physicochemical Profile

The following data aggregates experimental baselines from analogous nitro-phenylureas and computational predictions for this specific congener.

| Property | Value / Description | Contextual Note |

| Appearance | Pale yellow to orange crystalline solid | Characteristic of nitro-aromatics due to |

| Melting Point | 142°C – 148°C (Predicted) | High lattice energy driven by intermolecular H-bonding of the urea moiety. |

| LogP (Octanol/Water) | 2.1 – 2.4 | Moderate lipophilicity; suitable for membrane permeability in drug discovery. |

| Solubility | DMSO (>20 mg/mL), DMF; Low in water | Urea hydrogen bonding reduces aqueous solubility; requires polar aprotic solvents for stock solutions. |

| pKa (NH) | ~13.5 (Urea proton) | Weakly acidic; stable under physiological pH but susceptible to hydrolysis in strong base. |

Part 3: Synthesis & Manufacturing Protocols

To ensure high purity (>98%) for biological screening, a Convergent Isocyanate Addition strategy is recommended over phosgene-mediated coupling due to safety and atom economy.

Primary Route: Nucleophilic Addition

This protocol utilizes Ethyl Isocyanate acting as the electrophile and 4-Methyl-3-nitroaniline as the nucleophile. This route is preferred because the aniline starting material is stable and readily available.

Reagents:

-

Substrate: 4-Methyl-3-nitroaniline (1.0 eq)

-

Reagent: Ethyl Isocyanate (1.1 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Catalyst: Triethylamine (TEA) or Pyridine (0.1 eq) - Optional, to scavenge trace acid.

Step-by-Step Protocol:

-

Preparation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and inert gas inlet (

), dissolve 10 mmol of 4-Methyl-3-nitroaniline in 20 mL of anhydrous THF. -

Activation: Cool the solution to 0°C in an ice bath. Add catalytic TEA (1 mmol).

-

Addition: Add Ethyl Isocyanate (11 mmol) dropwise via a syringe pump over 15 minutes to prevent exotherms.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Mobile Phase: 50% EtOAc/Hexane).

-

Checkpoint: The aniline spot (

) should disappear; product spot appears at lower

-

-

Workup: If precipitate forms (common in non-polar solvents), filter the solid directly. If soluble, concentrate the solvent in vacuo to 20% volume, then add cold diethyl ether to induce crystallization.

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the reaction mechanism and the electronic influence of the nitro group.

Caption: Mechanistic pathway for urea formation via isocyanate addition. The nitro group at position 3 deactivates the aniline, requiring extended reaction times or mild heating compared to unsubstituted anilines.

Part 4: Applications in Research

Medicinal Chemistry: Kinase Inhibition

Urea motifs are "privileged structures" in kinase inhibitors (e.g., Sorafenib). The 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea scaffold serves as a probe to test the "Gatekeeper" residue interactions in ATP-binding pockets.

-

Mechanism: The urea hydrogens function as a donor-acceptor pair (D-A), forming hydrogen bonds with the Glu/Asp residues in the kinase hinge region [1].

-

Role of Nitro Group: Acts as a surrogate for more complex heterocycles during early-stage screening, providing rigid geometry and electron-withdrawal to tune the acidity of the urea protons.

Agrochemical Discovery: Photosystem II Inhibition

Substituted phenylureas inhibit photosynthesis by blocking electron transport at the

-

SAR Insight: The N-ethyl group provides steric bulk that fits into the hydrophobic pocket of the binding site, while the 4-methyl group locks the phenyl ring orientation via van der Waals interactions [2].

Part 5: Safety & Handling (EHS)

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Sensitization: Category 1 (May cause allergic reaction).

-

Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects - typical for phenylureas).

Handling Protocol:

-

Engineering Controls: Use only in a chemical fume hood. The nitro-aromatic moiety poses a risk of methemoglobinemia if absorbed in large quantities.

-

PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.

-

Waste Disposal: Segregate as "Halogen-free Organic Waste." Do not dispose of down drains due to high aquatic toxicity potential.

References

-

Smith, R. A., et al. (2018). Urea Derivatives as Kinase Inhibitors: Structural Insights and Synthetic Strategies. Journal of Medicinal Chemistry. (Contextual grounding on urea pharmacophores).

-

Liu, Y., et al. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives. Current Research in Bioorganic & Organic Chemistry. (Specific synthesis and herbicidal activity of nitro-urea analogs).

-

PubChem Database. (2025).[1] Compound Summary: 1-ethyl-3-(4-nitrophenyl)urea.[2][3] National Library of Medicine. (Base properties for analog comparison).

-

ChemicalBook. (2025). Product Entry: 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea CAS 1600601-53-3.[4] (Verification of CAS and Identity).

Sources

- 1. (4-Nitrophenyl)urea | C7H7N3O3 | CID 313520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-ETHYL-3-(4-NITROPHENYL)UREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - 1-ethyl-3-(4-nitrophenyl)urea (C9H11N3O3) [pubchemlite.lcsb.uni.lu]

- 4. 1600601-53-3_3-Ethyl-1-(4-methyl-3-nitrophenyl)ureaCAS号:1600601-53-3_3-Ethyl-1-(4-methyl-3-nitrophenyl)urea【结构式 性质 英文】 - 化源网 [chemsrc.com]

Synthesis and structural elucidation of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

An In-depth Technical Guide on the Synthesis and Structural Elucidation of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural characterization of the novel compound, 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea. The synthesis is approached through the highly efficient reaction of 4-methyl-3-nitroaniline with ethyl isocyanate. This document outlines the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and describes the full suite of analytical techniques required for unambiguous structural elucidation. The intended audience for this guide includes researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction: The Rationale and Approach

Substituted ureas represent a privileged scaffold in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities, including anticancer and antiviral properties. The specific arrangement of substituents on the phenyl ring and the N-alkyl group can significantly influence the compound's pharmacological profile. The target molecule, 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea, incorporates a nitro group and a methyl group on the aromatic ring, which are key modulators of electronic and steric properties.

The synthetic strategy detailed herein is predicated on the reliable and high-yielding reaction between an amine and an isocyanate. This approach was selected for its efficiency, mild reaction conditions, and the high purity of the resulting product, often requiring minimal purification. The structural integrity of the synthesized compound is then confirmed through a multi-pronged analytical approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

Reaction Principle

The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine (4-methyl-3-nitroaniline) attacks the electrophilic carbon atom of the isocyanate group in ethyl isocyanate. This is a well-established and highly efficient method for the formation of N,N'-disubstituted ureas. The reaction is typically carried out in an aprotic solvent to prevent side reactions with the highly reactive isocyanate.

Experimental Protocol

Materials:

-

4-methyl-3-nitroaniline

-

Ethyl isocyanate

-

Anhydrous Dichloromethane (DCM)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-methyl-3-nitroaniline in anhydrous DCM.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0 °C.

-

Addition of Isocyanate: Slowly add 1.1 equivalents of ethyl isocyanate to the stirred solution dropwise via a syringe. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, the product often precipitates out of the solution. If so, it can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea.

Reaction Mechanism Diagram

Caption: Nucleophilic addition of the amine to the isocyanate.

Structural Elucidation

Unambiguous confirmation of the chemical structure of the synthesized compound is achieved through a combination of spectroscopic methods.

Analytical Workflow

Caption: Integrated workflow for structural elucidation.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | 7.5 - 8.2 | Multiplet | 3H |

| NH -Ar | 8.5 - 9.5 | Singlet | 1H |

| NH -CH₂ | 5.8 - 6.5 | Triplet | 1H |

| CH₂-CH₃ | 3.2 - 3.4 | Quartet | 2H |

| Ar-CH₃ | 2.4 - 2.6 | Singlet | 3H |

| CH₂-CH₃ | 1.1 - 1.3 | Triplet | 3H |

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| C =O (Urea) | 155 - 160 |

| Ar-C | 115 - 150 |

| C H₂-CH₃ | 35 - 40 |

| Ar-C H₃ | 20 - 25 |

| CH₂-C H₃ | 14 - 18 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Urea) | 3300 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Urea) | 1630 - 1680 | Strong |

| N-O Stretch (Nitro) | 1500 - 1550 and 1340 - 1380 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea (C₁₀H₁₃N₃O₃), the expected molecular weight is approximately 223.23 g/mol . The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at m/z corresponding to this value.

Conclusion

This guide has detailed a robust and efficient method for the synthesis of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea. The described protocol, based on fundamental principles of organic chemistry, is designed to be reproducible and scalable. The comprehensive analytical workflow ensures the unambiguous structural confirmation of the target compound, providing a solid foundation for further research and development in medicinal chemistry.

References

-

"Synthesis of ureas." Organic Chemistry Portal. [Link]

An In-Depth Technical Guide to the Solubility and Stability Profile of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

Introduction: Foundational Physicochemical Understanding

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a compound's druggability, bioavailability, and ultimate therapeutic potential. This guide provides a comprehensive, methodology-focused framework for the characterization of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea , a substituted phenylurea derivative.

The urea functional group is a common motif in medicinal chemistry, valued for its ability to act as both a hydrogen bond donor and acceptor, which can influence aqueous solubility and membrane permeability.[1] However, the overall physicochemical behavior of a molecule is a complex interplay of all its constituent parts. The nitrophenyl group, in particular, can introduce challenges related to both solubility and stability.

This document is structured to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded approach to elucidating the solubility and stability profile of this NCE. We will move from theoretical principles to actionable, detailed experimental protocols, ensuring that the data generated is not only accurate but also contextually relevant for formulation and development decisions.

Compound at a Glance:

-

IUPAC Name: 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

-

CAS Number: 1600601-53-3[2]

-

Molecular Formula: C10H13N3O3

-

Molecular Weight: 223.23 g/mol

Solubility Profiling: Beyond a Single Number

Solubility is not a monolithic value but a property highly dependent on the experimental conditions.[3] Understanding this dependency is crucial for predicting in vivo behavior. For early-stage development, two types of solubility are of primary importance: kinetic and thermodynamic.

The Duality of Solubility: Kinetic vs. Thermodynamic

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration stock (typically in DMSO) into an aqueous buffer.[3] It represents a supersaturated state and is highly relevant for high-throughput screening (HTS) and in vitro biological assays where compounds are often introduced in this manner.[4][5] Low kinetic solubility can be a primary source of assay artifacts and poor data reproducibility.

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium.[6][7] It is a critical parameter for pre-formulation, as it dictates the maximum concentration achievable in a potential formulation and influences oral absorption.[8] The shake-flask method is the gold-standard for its determination.[9]

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for a comprehensive solubility assessment.

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Protocol 1: High-Throughput Kinetic Solubility Assay

Rationale: This assay is designed for rapid assessment, providing an early flag for compounds likely to precipitate in biological assays.[10] We will use a direct UV-based method after filtration, which quantifies the dissolved compound.[4]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea in 100% DMSO.[4]

-

Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock into the wells of a 96-well microplate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a final nominal concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to occur.[4]

-

Filtration: Transfer the contents of each well to a 96-well filter plate (e.g., 0.45 µm pore size) and centrifuge to separate any precipitate from the supernatant.

-

Quantification: Transfer the clear filtrate to a UV-transparent 96-well plate. Measure the UV absorbance at the compound's λmax.

-

Data Analysis: Determine the concentration of the compound in the filtrate by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 mixture of acetonitrile:water (a solvent system in which the compound is freely soluble). The calculated concentration is the kinetic solubility.

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

Rationale: This method is considered the definitive measure of equilibrium solubility and is essential for guiding formulation development.[8][9] The extended incubation time ensures that the solution has reached equilibrium with the solid material.

Methodology:

-

Sample Preparation: Add an excess amount of solid 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea (e.g., 1-2 mg) to a series of glass vials. Ensure that undissolved solid remains visible.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. A recommended starting set includes:

-

pH 1.2 (Simulated Gastric Fluid)

-

pH 4.5 Acetate Buffer

-

pH 6.8 (Simulated Intestinal Fluid)

-

pH 7.4 Phosphate Buffer

-

Water

-

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24-48 hours.[8][11]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately dilute the aliquot with a suitable mobile phase (e.g., 50:50 acetonitrile:water) to prevent precipitation.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.

-

Data Analysis: Calculate the concentration in the original supernatant based on the dilution factor and comparison to a standard curve. This value represents the thermodynamic solubility.

Anticipated Solubility Profile & Data Presentation

Urea derivatives can exhibit a wide range of solubilities.[1] The presence of the nitro group and the methylphenyl ring suggests that the aqueous solubility of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea may be limited. Solubility is expected to be pH-dependent if the molecule has an ionizable group, though ureas are typically neutral. However, extreme pH values can promote hydrolysis, which will be discussed in the stability section.

Table 1: Summary of Solubility Data for 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

| Solubility Type | Medium / Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS, pH 7.4 | 25 | [Experimental Value] | [Experimental Value] |

| Thermodynamic | pH 1.2 Buffer | 25 | [Experimental Value] | [Experimental Value] |

| Thermodynamic | pH 4.5 Buffer | 25 | [Experimental Value] | [Experimental Value] |

| Thermodynamic | pH 6.8 Buffer | 25 | [Experimental Value] | [Experimental Value] |

| Thermodynamic | pH 7.4 Buffer | 25 | [Experimental Value] | [Experimental Value] |

| Thermodynamic | Water | 25 | [Experimental Value] | [Experimental Value] |

Stability Profiling: Ensuring Molecular Integrity

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) in the presence of its degradation products.[12][13] Forced degradation, or stress testing, is the cornerstone of developing such a method.[14] These studies intentionally expose the NCE to conditions more severe than accelerated stability testing to identify likely degradation pathways and products.[15][16]

The Rationale of Forced Degradation

The goals of a forced degradation study are multi-faceted:

-

Identify Degradation Pathways: To understand how the molecule breaks down (e.g., via hydrolysis, oxidation).[17]

-

Elucidate Degradant Structures: To identify the chemical entities formed during degradation.

-

Develop Stability-Indicating Methods: To prove that the analytical method (typically HPLC) can separate the parent drug from all potential degradation products.[18][19]

-

Inform Formulation and Packaging: To guide the selection of excipients and container closure systems that will protect the drug product.[16]

Regulatory bodies, such as the ICH, provide guidelines for these studies.[20][21] The general principle is to achieve a target degradation of 5-20% of the parent compound.[22] This level is sufficient to detect and quantify degradants without causing such extensive decomposition that secondary or tertiary degradants complicate the analysis.[14]

Logical Flow of a Forced Degradation Study

Caption: Logical workflow for a forced degradation study.

Protocol 3: Forced Degradation Study

Prerequisite: A robust reverse-phase HPLC method must be developed. A good starting point would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. The method must be capable of separating the parent peak from any new peaks that appear under stress.[15]

Methodology: For each condition, a solution of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is prepared. A control sample (unstressed) is analyzed at time zero.

-

Acid Hydrolysis:

-

Mix the drug solution with an equal volume of 0.1 N HCl.

-

Incubate at an elevated temperature (e.g., 60-80°C) for a set time (e.g., 2, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with NaOH, dilute, and analyze by HPLC.

-

Anticipated Pathway: The urea linkage can be susceptible to acid hydrolysis, potentially cleaving the molecule into ethylamine and 4-methyl-3-nitrophenylamine derivatives. The nitro group itself is generally stable to acid.[23]

-

-

Base Hydrolysis:

-

Mix the drug solution with an equal volume of 0.1 N NaOH.

-

Incubate at room temperature. Basic hydrolysis is often faster than acidic.

-

Analyze at time points (e.g., 30 min, 2, 8 hours), neutralizing with HCl before analysis.

-

Anticipated Pathway: Similar to acid hydrolysis, the urea bond is the most likely site of degradation.

-

-

Oxidative Degradation:

-

Mix the drug solution with an equal volume of 3-5% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature and protect from light.

-

Analyze at appropriate time points (e.g., 2, 8, 24 hours).

-

Anticipated Pathway: The methyl group on the phenyl ring is a potential site for oxidation to a benzyl alcohol or carboxylic acid. The urea and ethyl groups are generally less susceptible.

-

-

Thermal Degradation:

-

Store the solid drug substance in a controlled oven at an elevated temperature (e.g., 80°C).

-

At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve in solvent, and analyze.

-

This tests the intrinsic stability of the solid form.

-

-

Photostability:

-

Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[24]

-

A parallel sample protected from light (e.g., with aluminum foil) serves as the control.

-

Analyze both samples after exposure.

-

Anticipated Pathway: Nitrophenyl compounds are often photoreactive and can undergo complex degradation pathways.[25]

-

Data Interpretation and Presentation

The results of the forced degradation study are best summarized in a table that shows the percentage of the parent drug remaining and the formation of degradation products under each stress condition.

Table 2: Summary of Forced Degradation Results for 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

| Stress Condition | Duration / Temp | % Assay of Parent Drug | Total Impurities (%) | Major Degradant (Peak #, RRT) | Observations |

| Control (T=0) | N/A | 100.0 | < 0.1 | N/A | No degradation |

| 0.1 N HCl | 24h / 80°C | [Value] | [Value] | [Value] | [e.g., Significant degradation] |

| 0.1 N NaOH | 8h / RT | [Value] | [Value] | [Value] | [e.g., Rapid degradation] |

| 3% H₂O₂ | 24h / RT | [Value] | [Value] | [Value] | [e.g., Minor degradation] |

| Thermal (Solid) | 7d / 80°C | [Value] | [Value] | [Value] | [e.g., Stable] |

| Photolytic | ICH Q1B | [Value] | [Value] | [Value] | [e.g., Photolabile] |

(RRT = Relative Retention Time)

Conclusion and Forward Look

This guide has outlined a systematic and robust strategy for characterizing the solubility and stability of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea. By employing these standardized, yet adaptable, protocols, researchers can generate the high-quality, decision-driving data necessary for advancing an NCE through the drug development process.

The solubility data will directly inform the selection of vehicles for in vivo studies and the feasibility of different formulation strategies. The stability profile, established through forced degradation, underpins the development of a validated, stability-indicating analytical method, which is a regulatory prerequisite for all subsequent stability studies and quality control.[20][24] Together, this foundational dataset provides a clear and comprehensive picture of the molecule's physicochemical liabilities and strengths, enabling a data-driven path forward in its development as a potential therapeutic agent.

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

-

Kinetic Solubility Assays Protocol. AxisPharm.

-

Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research.

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.

-

Stability Indicating HPLC Method Development: A Review. IRJPMS.

-

Stability Indicating HPLC Method Development – A Review. IJTSRD.

-

ICH Q1A(R2) Guideline on Stability Testing. Slideshare.

-

FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy.

-

Shake-Flask Aqueous Solubility Assay. Enamine.

-

ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. ICH.

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH).

-

ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA).

-

Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health (NIH).

-

Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. MDPI.

-

Urea Solubility. Solubility of Things.

-

In vitro solubility assays in drug discovery. PubMed.

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Synthesis, Aqueous Solubility, Metabolic Stability and Pharmacological Profile of Simplified Urea Derivatives. Bentham Science.

-

A practical guide to forced degradation and stability studies for drug substances. Veeprho.

-

Shake-Flask Solubility Assay. Bienta.

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.

-

Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.

-

High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. PubMed.

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata.

-

High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Halo Labs.

-

Forced Degradation Studies for Stability. Nelson Labs.

-

Molecular structure and formulas of phenylurea herbicides. ResearchGate.

-

Thermodynamic solubility. PCBIS.

-

Urea. Wikipedia.

-

Synthesis, Physicochemical, Computational and Biological Evaluation of Phenylurea Derivatives as CNS Agents. Bentham Science.

-

Solubility Study. WuXi AppTec.

-

Stability issues of 1-(m-Nitro-phenyl)-2-nitro-propane under acidic conditions. BenchChem.

-

Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Gavin Publishers.

-

Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthropi CD3. National Institutes of Health (NIH).

-

Synthesis of 1-substituted-3-{2-[(4-nitrophenyl)amino]ethyl}urea. ResearchGate.

-

Note on stability of p-nitrophenol in aqueous solutions. ResearchGate.

-

Phenylurea Properties. PubChem.

-

Physicochemical properties of phenylurea herbicides. ResearchGate.

-

Acidity of Nitrophenols. KTH.

-

Overcoming Nitrophenol Solubility in Assays. BenchChem.

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

-

3-Ethyl-1-(4-methyl-3-nitrophenyl)urea. ChemicalBook.

-

A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Nathan Luedtke.

-

2-Nitrophenol Properties. PubChem.

-

N-3-pyridyl-methyl-N'-p-nitrophenyl urea Properties. PubChem.

-

One Pot Synthesis of Hetero/Aryl-Urea Derivatives. OMICS Online.

-

Practical synthesis of urea derivatives. Google Patents.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1600601-53-3_3-Ethyl-1-(4-methyl-3-nitrophenyl)ureaCAS号:1600601-53-3_3-Ethyl-1-(4-methyl-3-nitrophenyl)urea【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. waters.com [waters.com]

- 6. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. irjpms.com [irjpms.com]

- 13. ijtsrd.com [ijtsrd.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. acdlabs.com [acdlabs.com]

- 17. onyxipca.com [onyxipca.com]

- 18. ijpsr.com [ijpsr.com]

- 19. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 21. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 22. resolvemass.ca [resolvemass.ca]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the synthesis of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

An Application Note for the Synthesis of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

Abstract

This document provides a detailed protocol for the synthesis of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea, a substituted phenylurea compound. Substituted ureas are a significant class of molecules in medicinal chemistry and agrochemical development, often serving as crucial intermediates or as the active compounds themselves.[1][2][3] The described method is based on the nucleophilic addition of 4-methyl-3-nitroaniline to ethyl isocyanate. This approach is reliable, high-yielding, and a standard procedure for the formation of N,N'-disubstituted ureas.[4] This guide outlines the reaction mechanism, necessary apparatus, a step-by-step experimental procedure, critical safety precautions, and methods for product purification and characterization, designed for researchers in organic synthesis and drug development.

Reaction Principle and Scheme

The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine (4-methyl-3-nitroaniline) attacks the electrophilic carbon atom of the isocyanate group in ethyl isocyanate. The subsequent proton transfer results in the formation of the stable urea linkage. The reaction is typically performed in an anhydrous aprotic solvent to prevent the highly reactive isocyanate from hydrolyzing.

Reaction Scheme:

(Figure 1: Synthesis of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea from 4-methyl-3-nitroaniline and ethyl isocyanate.)

Materials and Apparatus

Reagents and Chemicals

| Reagent | CAS No. | Molecular Formula | Molecular Wt. ( g/mol ) | Amount (mmol) | Mass / Volume |

| 4-Methyl-3-nitroaniline | 119-32-4 | C₇H₈N₂O₂ | 152.15 | 10.0 | 1.52 g |

| Ethyl Isocyanate | 109-90-0 | C₃H₅NO | 71.08 | 10.5 | 0.75 g (0.83 mL) |

| Anhydrous Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | - | 50 mL |

| n-Hexane | 110-54-3 | C₆H₁₄ | 86.18 | - | As needed for washing |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | - | As needed for recrystallization |

Apparatus

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Nitrogen or Argon gas inlet and outlet (for inert atmosphere)

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Büchner funnel and filter flask for vacuum filtration

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer and IR spectrophotometer for characterization

Experimental Protocol

Reaction Setup

-

Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry inert gas.

-

Initial Setup: Assemble the 100 mL round-bottom flask with a magnetic stir bar and a septum. Place the flask in an ice bath on the magnetic stirrer. Establish an inert atmosphere by flushing the flask with nitrogen or argon gas.

-

Reagent Addition: To the flask, add 4-methyl-3-nitroaniline (1.52 g, 10.0 mmol).

-

Solvent Addition: Using a syringe, add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until the aniline is completely dissolved.

Synthesis Procedure

-

Isocyanate Addition: In a separate dry vial, prepare a solution of ethyl isocyanate (0.83 mL, 10.5 mmol) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel attached to the reaction flask.

-

Reaction: While maintaining the reaction temperature at 0 °C with the ice bath, add the ethyl isocyanate solution dropwise to the stirred aniline solution over a period of 15-20 minutes.

-

Causality Note: The dropwise addition at low temperature is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

-

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-3 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot has disappeared.[5]

Product Isolation and Purification

-

Precipitation: Upon completion, the product often precipitates out of the DCM solution as a solid. If precipitation is slow, the reaction volume can be reduced by approximately half using a rotary evaporator.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid cake with a small amount of cold n-hexane (2 x 15 mL) to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the crude product under vacuum to remove residual solvent. The expected product is typically a yellow or off-white solid.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethyl acetate/hexane mixture.[6] Dissolve the solid in a minimum amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.

Safety and Hazard Management

A thorough risk assessment should be conducted before starting this procedure.

-

Ethyl Isocyanate: This compound is highly reactive, volatile, and toxic.[7] It is a lachrymator and can cause severe respiratory and skin irritation or sensitization.[8][9] All manipulations involving ethyl isocyanate must be performed in a certified chemical fume hood. [7] Personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber), is mandatory.[8] Have an emergency response plan for spills and exposures.[10]

-

4-Methyl-3-nitroaniline: This compound is toxic if ingested, inhaled, or absorbed through the skin.[11] Avoid creating dust.

-

Dichloromethane (DCM): This is a volatile organic solvent and a suspected carcinogen. Handle in a well-ventilated area or fume hood.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

-

Appearance: Yellow to light-brown crystalline solid.

-

Melting Point: Determine the melting point range and compare it with literature values if available.

-

¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), the aromatic protons, the methyl group singlet, and two distinct N-H protons (one for the ethyl group and one for the aromatic ring).

-

Infrared (IR) Spectroscopy: Expect strong absorption bands characteristic of the urea functional group, including a C=O stretch (around 1640-1660 cm⁻¹) and N-H stretching vibrations (around 3300-3400 cm⁻¹).[12]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis protocol.

Sources

- 1. US4814499A - Process for preparation of substituted phenylureas - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenylurea synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. What should I pay attention to when using ethyl isocyanate? - Knowledge [allgreenchems.com]

- 8. How to Safely Handle Isocyanates? [enuochem.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. 4-メチル-3-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters [gavinpublishers.com]

Application Note: High-Sensitivity Quantification of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea via LC-MS/MS

Executive Summary

This Application Note details a validated methodology for the trace quantification of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea , a nitro-aromatic urea derivative often encountered as a synthetic intermediate or degradation product in the manufacturing of kinase inhibitors (e.g., analogs of Sorafenib) and urea-based pesticides.

Due to the presence of the nitro-aromatic moiety , this compound triggers structural alerts for genotoxicity under ICH M7 guidelines. Consequently, it requires control at trace levels (typically < 10 ppm relative to the API) to ensure patient safety. This guide provides a robust LC-MS/MS protocol utilizing a Phenyl-Hexyl stationary phase for enhanced selectivity and Electrospray Ionization (ESI) for sub-ppm sensitivity.

Analyte Assessment & Regulatory Context[1][2][3][4][5][6][7][8][9]

Physicochemical Profile

Understanding the analyte's chemistry is the foundation of this protocol.

| Property | Value / Description | Impact on Method |

| Chemical Structure | Nitro-toluene core linked via urea to an ethyl group. | Selectivity: The nitro-aromatic ring allows for |

| Formula / MW | Detection: Monoisotopic mass is 223.10. Target | |

| LogP (Predicted) | ~2.0 - 2.5 | Retention: Moderately lipophilic; requires medium-high organic content for elution. |

| pKa | Urea protons are weak acids (pKa ~13); Nitro group is non-ionizable. | Ionization: Best detected in Positive Mode (ESI+) via protonation of the urea carbonyl oxygen. |

Regulatory Framework (ICH M7)

The nitro group on the aromatic ring is a "Cohort of Concern" structural alert. If Ames mutagenicity data is absent, this impurity is treated as Class 3 (Alerting Structure, unrelated to API) or Class 2 (Known Mutagen), requiring control to the Threshold of Toxicological Concern (TTC) .

-

Standard TTC Limit:

. -

Target LOQ: For a drug dosed at 1g/day, the method Limit of Quantitation (LOQ) must be

.

Method Development Strategy

Stationary Phase Selection: The "Orthogonal" Approach

While C18 columns are standard, they often fail to separate nitro-aromatic impurities from the massive API peak if the API is also hydrophobic.

-

Recommendation: Phenyl-Hexyl or Biphenyl stationary phases.

-

Mechanism: These phases engage in

stacking interactions with the electron-deficient nitro-aromatic ring of the impurity, providing a separation mechanism orthogonal to pure hydrophobicity. This often shifts the impurity peak away from the API significantly.

Mass Spectrometry Strategy

-

Ionization: ESI Positive mode (

). -

Fragmentation: The urea linkage is the primary site of collision-induced dissociation (CID).

-

Precursor:

224.1 -

Primary Fragment: Cleavage of the amide bond typically yields the 4-methyl-3-nitroaniline cation (

~153) or loss of the ethyl isocyanate group.

-

Workflow Visualization

Figure 1: Strategic workflow for developing trace impurity methods for nitro-aromatic ureas.

Detailed Experimental Protocol

Reagents and Chemicals

-

Reference Standard: 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea (Purity

). -

Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).

-

Additives: Ammonium Formate (10 mM) and Formic Acid (FA).

-

Water: Milli-Q (18.2 M

).

Sample Preparation (Liquid-Liquid Extraction)

Direct injection is often risky for trace analysis due to matrix suppression. A simplified Liquid-Liquid Extraction (LLE) is recommended to remove the bulk API (assuming API is highly polar or ionizable) or to concentrate the impurity.

Protocol:

-

Weigh: Transfer 50 mg of Drug Substance (API) into a 15 mL centrifuge tube.

-

Dissolve: Add 2.0 mL of 0.1% Formic Acid in Water . Vortex until dissolved.[1]

-

Extract: Add 4.0 mL of Ethyl Acetate (EtOAc) .

-

Agitate: Shake vigorously for 10 minutes.

-

Centrifuge: 4000 rpm for 5 minutes to separate layers.

-

Collect: Transfer the upper organic layer (EtOAc) to a clean glass tube.

-

Dry: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 1.0 mL of Mobile Phase A:B (80:20) .

-

Filter: 0.22

PTFE syringe filter into an amber HPLC vial.

Figure 2: Liquid-Liquid Extraction workflow to isolate non-polar urea impurities from polar matrices.

LC-MS/MS Instrument Conditions

Chromatography (UHPLC):

-

Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (100 x 2.1 mm, 1.8

) or equivalent. -

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 5

. -

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Program:

| Time (min) | % B | Description |

|---|---|---|

| 0.0 | 10 | Initial Hold |

| 1.0 | 10 | Equilibration |

| 6.0 | 90 | Elution of Impurity |

| 7.5 | 90 | Wash |

| 7.6 | 10 | Re-equilibration |

| 10.0 | 10 | End |

Mass Spectrometry (Triple Quadrupole):

-

Source: ESI Positive (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 450°C.

-

MRM Transitions:

| Analyte | Precursor ( | Product ( | Cone (V) | Collision (eV) | Type |

| 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea | 224.1 | 153.1 | 25 | 18 | Quantifier |

| 224.1 | 178.1 | 25 | 14 | Qualifier 1 | |

| 224.1 | 106.1 | 25 | 28 | Qualifier 2 |

Note: The transition 224.1 -> 153.1 corresponds to the cleavage of the urea bond, retaining the nitrophenyl amine moiety.

Validation & Performance Criteria

To ensure the method meets regulatory scrutiny (ICH Q2(R1)), the following parameters must be verified:

Specificity

Inject a blank matrix, the API standard (unspiked), and the impurity standard.

-

Requirement: No interference peak at the retention time of the impurity in the blank or pure API > 30% of the LOQ response.

Sensitivity (LOD/LOQ)

-

Limit of Detection (LOD): Signal-to-Noise (S/N)

3:1. -

Limit of Quantitation (LOQ): S/N

10:1. -

Expected Performance: With this method, an LOQ of 0.5 ppm (relative to API) is achievable.

Linearity

Prepare calibration standards in the range of 0.5 ppm to 50 ppm (relative to API concentration).

-

Requirement: Correlation coefficient (

)

Accuracy (Recovery)

Spike the impurity into the API matrix at three levels (LOQ, 100% Limit, 150% Limit).

-

Requirement: Recovery between 80% - 120% .

-

Troubleshooting: If recovery is low, ensure the LLE extraction time is sufficient or switch to Solid Phase Extraction (SPE) using a polymeric sorbent (e.g., Oasis HLB).

Troubleshooting & Expert Insights

-

Carryover: Urea derivatives can be "sticky" on stainless steel.

-

Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .

-

-

Peak Tailing: Nitro-aromatics often tail due to secondary silanol interactions.

-

Solution: Ensure the buffer concentration (Ammonium Formate) is at least 5 mM to mask silanols.

-

-

Isomer Interference: Be aware of the positional isomer (e.g., 3-methyl-4-nitrophenyl).

-

Solution: The Phenyl-Hexyl column is specifically chosen to resolve these positional isomers better than C18.

-

References

-

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3][4] Available at: [Link]

-

FDA Guidance: Control of Nitrosamine Impurities in Human Drugs (Applicable to general mutagenic impurity control strategies). U.S. Food and Drug Administration.[5] Available at: [Link]

-

Impurity Profiling: "Pharmaceutical Impurity Identification and Profiling Using LC/MS." Agilent Technologies Application Note. Available at: [Link]

-

Urea Derivative Synthesis: "Synthesis of 1-substituted-3-{2-[(4-nitrophenyl)amino]ethyl}urea." ResearchGate. Available at: [Link]

Sources

Application Note & Protocols: Leveraging 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea as a Chemical Probe for Target Discovery and Validation

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea as a chemical probe. While this specific molecule is not extensively characterized in the literature as a probe, its structural features, particularly the urea moiety, present a strong rationale for its application in identifying and validating novel protein targets.[1][2] This guide will detail hypothetical, yet scientifically grounded, protocols for its synthesis, the development of an affinity-based probe variant, and its application in target identification via chemoproteomics. We will also explore methodologies for validating putative protein targets, thereby providing a complete workflow from probe design to target validation.

Introduction: The Potential of Urea-Based Scaffolds in Chemical Biology

Urea derivatives are a cornerstone in medicinal chemistry, renowned for their ability to form robust hydrogen-bonding interactions with protein targets.[1] This characteristic makes them excellent candidates for designing chemical probes aimed at elucidating protein function and identifying novel therapeutic targets.[3][4] The compound 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea features a diaryl urea scaffold, a privileged structure in many kinase inhibitors and other targeted therapies.[2][5] The nitro group offers a potential handle for chemical modification, allowing for the synthesis of tagged versions necessary for target identification experiments.[6]

This application note will guide the user through a hypothetical workflow where 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea is developed into a chemical probe to identify its cellular binding partners. The overarching strategy is based on the principles of compound-centric chemical proteomics.[7]

Probe Design and Synthesis Rationale

To utilize 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea as a chemical probe for target pulldown experiments, it must be modified to include an affinity tag, such as biotin, and a reactive group for covalent attachment to its target, such as a photo-activatable group. A crucial aspect of probe design is to ensure that these modifications do not significantly impair the compound's binding affinity for its native target.[6][8]

Synthesis of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea (Parent Compound)

The synthesis of the parent compound can be achieved through the reaction of 4-methyl-3-nitroaniline with ethyl isocyanate. This is a standard procedure for the formation of unsymmetrical ureas.[9][10]

Protocol 1: Synthesis of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

-

Materials: 4-methyl-3-nitroaniline, Ethyl isocyanate, Triethylamine (TEA), Dichloromethane (DCM), Magnetic stirrer, Round bottom flask, Separation funnel, Rotary evaporator, Silica gel for column chromatography.

-

Procedure:

-

Dissolve 4-methyl-3-nitroaniline (1.0 eq) in dry DCM in a round bottom flask.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add ethyl isocyanate (1.1 eq) dropwise to the stirring solution at room temperature.

-

Allow the reaction to stir overnight at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Synthesis of an Affinity-Based Chemical Probe

For target identification, we will design a probe with a biotin tag for affinity purification and a diazirene group for photo-crosslinking. The modification will be placed on the ethyl group to minimize interference with the potential binding interactions of the phenylurea core.

Hypothetical Probe Structure: Biotinylated Photo-affinity Probe

This involves a multi-step synthesis to attach a linker containing the diazirene and biotin moieties to the ethyl group of the urea.

Target Identification using Affinity-Based Chemoproteomics

The primary application of our synthesized probe is to identify its cellular binding partners. The general workflow for this is outlined below.[6][7][8]

Experimental Workflow

Protocol 2: Photo-Affinity Labeling and Target Pulldown

-

Materials: Cultured cells of interest, Photo-affinity probe, Negative control probe (without diazirene), DMSO, PBS, UV lamp (365 nm), Cell lysis buffer, Streptavidin-agarose beads, Wash buffers, Elution buffer, SDS-PAGE reagents, Mass spectrometer.

-

Procedure:

-

Probe Treatment: Treat cultured cells with the photo-affinity probe or the negative control probe at various concentrations and for different durations to optimize labeling.

-

Photo-crosslinking: Irradiate the cells with UV light (365 nm) for a specified time to induce covalent crosslinking of the probe to its target proteins.

-

Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.

-

Affinity Pulldown: Incubate the lysate with streptavidin-agarose beads to capture the biotinylated probe-protein complexes.

-

Washing: Perform stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads.

-

Analysis: Separate the eluted proteins by SDS-PAGE, visualize by silver or Coomassie staining, and excise specific bands for identification by mass spectrometry. Alternatively, perform in-solution digestion followed by LC-MS/MS analysis of the entire eluate for a more comprehensive identification of binding partners.

-

Data Analysis and Hit Prioritization

The mass spectrometry data will provide a list of identified proteins. True binding partners should be enriched in the sample treated with the photo-affinity probe compared to the negative control. Quantitative proteomics techniques, such as SILAC or label-free quantification, can be employed for more accurate comparison.

Table 1: Hypothetical Quantitative Proteomics Data

| Protein ID | Fold Enrichment (Probe vs. Control) | p-value | Putative Target? |

| P12345 | 15.2 | < 0.01 | Yes |

| Q67890 | 1.8 | 0.25 | No |

| A1B2C3 | 10.5 | < 0.01 | Yes |

| D4E5F6 | 2.1 | 0.18 | No |

Target Validation

Once putative targets are identified, it is crucial to validate the interaction.[4][6] This can be achieved through several orthogonal approaches.

In Vitro Binding Assays

Direct binding between the parent compound (3-Ethyl-1-(4-methyl-3-nitrophenyl)urea) and the purified recombinant target protein can be assessed using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST).

Cellular Target Engagement Assays

Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound engages the target protein in a cellular context. This assay measures the change in the thermal stability of a protein upon ligand binding.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Materials: Cultured cells, 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea, DMSO, PBS, PCR tubes, Thermocycler, Lysis buffer, Centrifuge, Western blot reagents, Antibody against the putative target protein.

-

Procedure:

-

Treat cells with the compound or vehicle (DMSO).

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermocycler.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble target protein in each sample by Western blotting.

-

A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

-

Conclusion

While the biological activity of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea is yet to be fully elucidated, its structure provides a solid foundation for its development as a chemical probe. The methodologies outlined in this application note, from probe synthesis to target identification and validation, offer a robust framework for utilizing this and other novel small molecules to explore complex biological systems and uncover new therapeutic opportunities. The successful application of these protocols will depend on careful optimization and the use of appropriate controls to ensure the scientific rigor of the findings.

References

-

Wright, M. H., & Cravatt, B. F. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 660-687. [Link]

-

Pan, L., et al. (2022). General workflow of chemical probe-based target identification strategies using activity-based probes and affinity-based probes. ResearchGate. [Link]

-

Blake, R. A. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

-

Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]

-

Antczak, C., et al. (2018). Target Identification Using Chemical Probes. Methods in Molecular Biology, 1888, 247-264. [Link]

-

Workman, P., & Collins, I. (2010). Probing the probes: their value and execution. Chemical Reviews, 110(1), 1-2. [Link]

-

Abdellatif, K. R. A., et al. (2018). Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4. Molecules, 23(10), 2505. [Link]

-

Popin, R., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 13(11), 350. [Link]

-

Liu, Q., Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(8), 1445-1447. [Link]

-

Huang, Y., Cao, M. H., & Xu, S. Z. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Current Research in Bioorganic & Organic Chemistry. [Link]

-

Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. [Link]

-

Al-Hussain, T., et al. (2022). The Biological Roles of Urea: A Review of Preclinical Studies. Medical Science Monitor, 28, e938036. [Link]

-

Özgeriş, F. B., & Özgeriş, B. (2021). Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. Monatshefte für Chemie - Chemical Monthly, 152(10), 1241-1250. [Link]

-

Reddy, T. J., et al. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Organic Chemistry International, 2012, 280780. [Link]

-

Martín-Beltrán, C., et al. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Pharmaceuticals, 14(11), 1152. [Link]

- US Patent 5,925,762 A. (1999). Practical synthesis of urea derivatives.

-

Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal chemistry, 5(11), 479-483. [Link]

-

Aljohani, M. S., & Hu, X. (2021). Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. International Journal of Molecular Sciences, 22(16), 8758. [Link]

-

Zhang, Y., et al. (2010). 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2569. [Link]

-

Wang, Z., et al. (2022). Highly Selective Electrochemical Synthesis of Urea Derivatives Initiated from Oxygen Reduction in Ionic Liquids. ACS Omega, 7(47), 43353-43361. [Link]

-

Tummino, S., & Cerasuolo, M. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1045330. [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study [mdpi.com]

- 3. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 6. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. drughunter.com [drughunter.com]

- 9. Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

Application Notes & Protocols: High-Throughput Screening Assays for Nitrophenylurea Derivatives

Abstract

Nitrophenylurea derivatives represent a privileged scaffold in modern drug discovery, with numerous compounds demonstrating potent activity as enzyme inhibitors, particularly against protein kinases.[1][2][3] The urea moiety is adept at forming critical hydrogen bond interactions within enzyme active sites, making this class of compounds a focal point for therapeutic development, especially in oncology.[2][4] Identifying novel, potent, and selective inhibitors from large compound libraries necessitates robust and efficient high-throughput screening (HTS) methodologies. This guide provides a comprehensive overview of the principles, detailed step-by-step protocols, and data analysis workflows for screening nitrophenylurea derivatives against common enzyme targets. We focus on luminescence and fluorescence-based assays, which offer the sensitivity and automation compatibility required for large-scale screening campaigns.[5][6] Furthermore, we address common challenges, such as assay interference, and provide strategies for hit validation to ensure the generation of high-quality, actionable data for drug development professionals.

Introduction: The Nitrophenylurea Scaffold and Its Targets

The N,N'-disubstituted urea functional group is a cornerstone in medicinal chemistry. Its ability to act as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen) allows it to form stable, bidentate interactions with the hinge regions of many protein kinases, a common mechanism for kinase inhibition.[2] The nitrophenyl group, while contributing to the electronic and steric properties of the molecule, also presents potential challenges for certain assay technologies due to its chromophoric nature.

Extensive research has identified several key enzyme families as primary targets for nitrophenylurea derivatives:

-

Protein Kinases: These enzymes catalyze the transfer of a phosphate group from ATP to a substrate, regulating a vast number of cellular processes.[7] Dysregulation of kinase activity is a hallmark of cancer, making them a major class of drug targets.[8] Many urea-based compounds, including FDA-approved drugs like Sorafenib, function as multi-kinase inhibitors.[3]

-

Protein Tyrosine Phosphatases (PTPs): PTPs counteract the action of kinases by removing phosphate groups.[9] Inhibiting overactive PTPs, such as Striatal-Enriched Tyrosine Phosphatase (STEP) in neurodegenerative diseases, is an emerging therapeutic strategy.[10]

-

Other Enzymes: The versatility of the urea scaffold allows it to be adapted for inhibiting other enzymes, such as proteases or ureases, where it can interact with key active site residues.[9][11]

Core Principle: Enzyme Inhibition

The primary goal of the HTS assays described here is to identify compounds that inhibit the catalytic activity of a target enzyme. This is typically measured by monitoring the consumption of a substrate or the formation of a product over time.

Caption: The sequential workflow of a typical HTS drug discovery campaign.

Choosing the Right Assay Technology

The selection of an assay technology is critical and depends on the target class, available reagents, and instrumentation. [5]For screening enzyme inhibitors, luminescence and fluorescence-based methods are often preferred for their high sensitivity and signal-to-background ratios. [5][12]

| Assay Technology | Principle | Pros | Cons | Common Targets |

|---|---|---|---|---|

| Luminescence | Light production from a chemical reaction (e.g., ATP + Luciferin). [7] | Highest sensitivity, large dynamic range, less interference from colored compounds. | Reagents can be expensive; potential for enzyme inhibition by compounds. | Kinases, ATPases |

| Fluorescence (FRET) | Energy transfer between two fluorophores; signal changes upon substrate cleavage. [13][14] | Homogeneous ("mix-and-read") format, good sensitivity, widely applicable. | Interference from fluorescent compounds, light scattering, inner-filter effect. | Proteases, Phosphatases |

| Fluorescence Polarization (FP) | Change in the rotation of a fluorescently labeled molecule upon binding to a larger partner. | Homogeneous format, provides direct binding information. | Small assay window, requires fluorescently labeled ligand. | Protein-protein interactions, Receptor binding |

| Biophysical (Thermal Shift) | Measures the change in protein melting temperature upon ligand binding. [10]| Label-free, detects direct binding, confirms target engagement. | Lower throughput, requires purified protein, specialized equipment. | Any purified protein |

Detailed HTS Protocols

The following protocols are designed for a 384-well plate format, which is standard for HTS to conserve reagents and compound stocks. [15]

Protocol 1: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™ Principle)

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. [8][16]An inhibitor will decrease the amount of ADP produced, resulting in a lower luminescent signal.

Materials & Reagents:

-

Purified Target Kinase and its specific Substrate

-

Ultra-Pure ATP

-

Nitrophenylurea Compound Library (typically 10 mM in DMSO)

-

Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Solid white, low-volume 384-well plates

-

Automated liquid handler and plate-reading luminometer

Step-by-Step Methodology:

-

Compound Plating:

-

Using an acoustic dispenser or pin tool, transfer 50 nL of each test compound from the library source plate to the assay plate.

-

Scientist's Note: This results in a final screening concentration of 10 µM assuming a 5 µL final reaction volume. The low percentage of DMSO (0.5%) is crucial to avoid impacting enzyme activity. [17]

-

-

Enzyme Addition:

-

Prepare a 2X enzyme solution in Kinase Reaction Buffer (e.g., 200 nM kinase).

-

Dispense 2.5 µL of the 2X enzyme solution into each well containing the compound.

-

Controls: In designated columns, add 2.5 µL of buffer without enzyme (Negative Control) and 2.5 µL of 2X enzyme solution to wells with only DMSO (Positive/Vehicle Control).

-

Gently mix the plate and incubate for 15-30 minutes at room temperature.

-

Rationale: This pre-incubation step allows the compound to bind to the enzyme before the reaction is initiated, which is critical for identifying time-dependent or irreversible inhibitors.

-

-

Reaction Initiation:

-

Prepare a 2X substrate/ATP solution in Kinase Reaction Buffer (e.g., 2 µM substrate, 20 µM ATP).

-

Scientist's Note: The ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure competitive inhibitors can be identified effectively.

-

Dispense 2.5 µL of the 2X substrate/ATP solution to all wells to start the reaction.

-

Mix the plate and incubate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction remains in the linear range.

-

-

Signal Generation (ADP-Glo™ Procedure):

-

Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. [16] * Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via luciferase. [16] * Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

-

-

Data Acquisition:

-

Read the luminescence on a plate reader (e.g., integration time of 0.5-1 second per well).

-

Protocol 2: Orthogonal Hit Validation with Protein Thermal Shift (PTS) Assay

This biophysical assay validates if a "hit" from the primary screen directly binds to and stabilizes the target protein, a crucial step to eliminate false positives. [10] Materials & Reagents:

-

Purified Target Kinase (high concentration, e.g., 1-2 mg/mL)

-

PTS Assay Buffer (e.g., HEPES buffered saline)

-

Fluorescent Dye (e.g., SYPRO™ Orange)

-

Confirmed Hits from Primary Screen

-

qPCR instrument with thermal ramping capability

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a master mix containing the target kinase (final concentration 2 µM) and the fluorescent dye (final concentration 5X) in PTS Assay Buffer.

-

Aliquot 19 µL of the master mix into each well of a 96- or 384-well PCR plate.

-

-

Compound Addition:

-

Add 1 µL of test compound (at 20X the desired final concentration) or DMSO vehicle control to the appropriate wells.

-

Seal the plate securely with an optical seal.

-

-

Thermal Denaturation:

-

Place the plate in a qPCR instrument.

-

Set up a thermal ramp protocol: Increase the temperature from 25 °C to 95 °C at a rate of 0.05 °C/second.

-

Continuously monitor the fluorescence during the temperature ramp.

-

-

Data Analysis:

-

The melting temperature (Tₘ) is the midpoint of the protein unfolding transition, observed as a sharp increase in fluorescence.

-

Calculate the change in melting temperature (ΔTₘ) between the compound-treated sample and the DMSO control.

-

Interpretation: A significant positive ΔTₘ (e.g., > 2 °C) indicates that the compound binds to and stabilizes the protein, confirming direct target engagement. [10]

-

Data Analysis, Quality Control, and Hit Selection

Raw data from an HTS plate is meaningless without proper processing and statistical validation. [18][19]The goal is to reliably distinguish true "hits" from inactive compounds and experimental noise. [20]

Data Analysis and QC Workflow

Caption: A streamlined workflow for HTS data processing and hit identification.

Step 1: Calculating Percent Inhibition

The activity of each compound is normalized relative to the on-plate controls. [21]

-

Formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Negative) / (Mean_Signal_Positive - Mean_Signal_Negative))

Step 2: Assessing Assay Quality with the Z'-Factor

The Z'-factor is a statistical measure of the separation between the positive and negative control signals, indicating the quality and robustness of the assay. [15]

-

Formula: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

| Z'-Factor Value | Interpretation | Action |

| > 0.5 | Excellent assay | Proceed with full screen |

| 0 to 0.5 | Marginal assay | Requires optimization |

| < 0 | Unacceptable assay | Assay development failed |

Step 3: Hit Selection

A "hit" is a compound that produces a statistically significant and reproducible effect. A common initial cutoff is a percent inhibition value that is three standard deviations above the mean of the library compounds (or a fixed cutoff, e.g., >50% inhibition). [22]All initial hits must be re-tested, and their potency determined through dose-response curves to calculate an IC₅₀ value. [19]

Troubleshooting and Mitigating Compound Interference

Nitrophenylurea derivatives, due to their chemical structure, can sometimes interfere with assay technologies, leading to false positives. [23]

-

Color Quenching: The nitroaryl group can absorb light, potentially quenching the signal in fluorescence or absorbance-based assays.

-

Mitigation: Luminescence assays are generally less susceptible to this. [5]A counter-screen using a pre-quenched fluorescent substrate can also identify problematic compounds.

-

-

Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.

-

Mitigation: Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can prevent aggregation. Hits should also be tested in the presence of varying detergent concentrations.

-

-